(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)méthanol

Vue d'ensemble

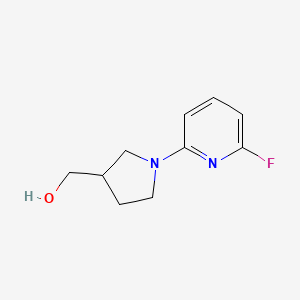

Description

(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol: is an organic compound with the molecular formula C10H13FN2O It is a fluorinated pyridine derivative with a pyrrolidine ring and a hydroxymethyl group

Applications De Recherche Scientifique

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Fluorinated Compounds: Studied for its properties as a fluorinated compound, which can influence reactivity and stability.

Biology and Medicine:

Pharmacological Research: Investigated for potential pharmacological activities, including as a precursor for drug development.

Biochemical Studies: Used in studies of enzyme interactions and metabolic pathways.

Industry:

Material Science: Explored for its potential use in the development of new materials with specific properties.

Chemical Manufacturing: Utilized as a building block in the production of various chemical products.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Fluoropyridine Moiety: The fluoropyridine group is introduced via a nucleophilic substitution reaction using a fluorinated pyridine derivative.

Attachment of the Hydroxymethyl Group: The hydroxymethyl group is added through a reduction reaction, often using a reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production of (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.

Major Products:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols, amines.

Substitution: Various substituted pyridine derivatives.

Mécanisme D'action

The mechanism of action of (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol depends on its specific application. In pharmacological research, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The fluorine atom can enhance binding affinity and selectivity, while the pyrrolidine ring can modulate the compound’s overall activity.

Comparaison Avec Des Composés Similaires

- (3-Fluoro-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol

- 1-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone

- (3-Fluoropyridin-4-yl)methanol

Uniqueness:

- Fluorine Substitution: The presence of a fluorine atom in the pyridine ring can significantly alter the compound’s reactivity and biological activity.

- Pyrrolidine Ring: The pyrrolidine ring provides a unique structural feature that can influence the compound’s chemical and physical properties.

- Hydroxymethyl Group: The hydroxymethyl group adds to the compound’s versatility in chemical reactions and potential applications.

Activité Biologique

(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol, also known by its CAS number 1228666-40-7, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

The compound has the following chemical structure and properties:

- Molecular Formula : C10H13FN2O

- Molecular Weight : 196.22 g/mol

- Chemical Structure :

Research indicates that (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol may interact with various biological targets, particularly in the central nervous system. Its structure suggests potential activity at neurotransmitter receptors and enzymes involved in neuropharmacology.

Potential Targets

- Neurotransmitter Receptors : The compound may exhibit affinity for serotonin and dopamine receptors, which are crucial in regulating mood and behavior.

- Enzymatic Activity : It could inhibit or modulate enzymes involved in neurotransmitter metabolism, thereby influencing synaptic transmission.

Antidepressant-like Effects

A study investigated the antidepressant-like effects of (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol in animal models. The findings demonstrated significant reductions in depression-like behaviors measured by the forced swim test (FST) and tail suspension test (TST).

Case Study Details:

- Model Used : Male Sprague-Dawley rats

- Dosage : Administered at doses of 10 mg/kg and 20 mg/kg

- Results :

- 20 mg/kg dose showed a 50% reduction in immobility time in FST compared to control.

- Behavioral changes correlated with increased levels of serotonin in the hippocampus.

Anti-inflammatory Properties

Another aspect of research focused on the anti-inflammatory properties of the compound. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages revealed that (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Research Findings:

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 500 | 300 |

| Compound | 150 | 100 |

Neuroprotective Effects

Research has also suggested neuroprotective effects against oxidative stress. In a model of neuronal injury induced by glutamate, (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol demonstrated a significant reduction in cell death.

Experimental Setup:

- Cell Line Used : SH-SY5Y neuroblastoma cells

- Concentration Tested : Ranging from 1 µM to 10 µM

- Results :

- At 10 µM, cell viability increased by approximately 40% compared to untreated controls.

Pharmacokinetics

The pharmacokinetic profile of (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol indicates favorable absorption and distribution characteristics. Studies suggest that it can cross the blood-brain barrier effectively, which is crucial for its central nervous system activity.

Key Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Bioavailability | ~75% |

| Half-life | ~4 hours |

| Volume of distribution | ~2 L/kg |

Propriétés

IUPAC Name |

[1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c11-9-2-1-3-10(12-9)13-5-4-8(6-13)7-14/h1-3,8,14H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKOLVHCNTXPCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)C2=NC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.